molecular formula C12H21NO3Si B8483842 m-aminophenoxypropyl Methyldimethoxysilane CAS No. 71550-65-7

m-aminophenoxypropyl Methyldimethoxysilane

Cat. No.: B8483842
CAS No.: 71550-65-7
M. Wt: 255.38 g/mol
InChI Key: CQAKEDKOKFHMSM-UHFFFAOYSA-N
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Description

m-aminophenoxypropyl Methyldimethoxysilane is a chemical compound with a unique structure that combines aniline (benzenamine) with a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-aminophenoxypropyl Methyldimethoxysilane typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with 3-chloropropyl(dimethoxy)methylsilane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

m-aminophenoxypropyl Methyldimethoxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN₃) or organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

m-aminophenoxypropyl Methyldimethoxysilane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-aminophenoxypropyl Methyldimethoxysilane involves its interaction with specific molecular targets and pathways. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-[3-(dimethoxymethylsilyl)propyl]-
  • Benzenamine, 3-(trimethoxysilyl)propoxy-
  • Benzenamine, 3-(triethoxysilyl)propoxy-

Uniqueness

m-aminophenoxypropyl Methyldimethoxysilane is unique due to its specific silyl ether group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

71550-65-7

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

IUPAC Name

3-[3-[dimethoxy(methyl)silyl]propoxy]aniline

InChI

InChI=1S/C12H21NO3Si/c1-14-17(3,15-2)9-5-8-16-12-7-4-6-11(13)10-12/h4,6-7,10H,5,8-9,13H2,1-3H3

InChI Key

CQAKEDKOKFHMSM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCOC1=CC=CC(=C1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the general procedure described in Example 1 a reactor was charged with 60 g (0.55 mole) of p-aminophenol, 43.28 g of a 50% by weight aqueous solution of sodium hydroxide (0.54 mole NaOH), 112 cc dimethylsulfoxide and 120 cc toluene. The resultant mixture was heated to the boiling point for six hours under a nitrogen atmosphere to remove all of the water present by azeotropic distillation. The reaction mixture was then allowed to cool to about 75° C., at which time 100.4 g (0.56 mole) of 3-chloropropyl methyldimethoxysilane was added dropwise while the reaction mixture was stirred. Following completion of the addition the reaction mixture was heated at 115° C. for about 16 hours, following which the mixture was allowed to cool and was filtered to remove any solid material. The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C. The pressure was then reduced to from 3 to 4 mm of mercury and the material boiling from 230° to 235° C. was removed. This fraction weighed 112 g, equivalent to a yield of 80% based on starting materials. Analysis by vapor phase chromatography indicated that the purity of the product was greater than 98%. The infrared and nuclear magnetic resonance spectra of the product were consistent with the proposed structure.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0.54 mol
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100.4 g
Type
reactant
Reaction Step Three

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